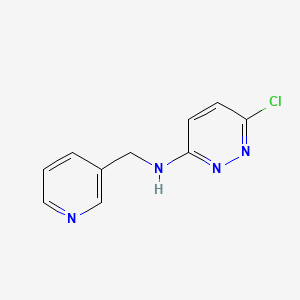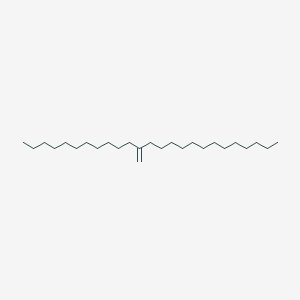
Pentacosane, 12-methylene-
Vue d'ensemble
Description
Pentacosane, 12-methylene- is a hydrocarbon compound with the molecular formula C26H52. It is a long-chain alkane with a methylene group attached to the twelfth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentacosane, 12-methylene- can be synthesized through various methods. One common approach involves the reduction of 9,17-pentacosanedione. Another method includes the reaction of 1-bromoheptane and 1-bromooctadecane with metallic sodium. These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of pentacosane, 12-methylene- often involves the catalytic hydrogenation of longer-chain hydrocarbons. This process is carried out under high pressure and temperature, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosane, 12-methylene- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons, typically through the use of reducing agents like lithium aluminum hydride.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are usually carried out in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, often in anhydrous solvents.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine, often in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
Pentacosane, 12-methylene- has several scientific research applications:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: The compound is studied for its role in insect communication, particularly as a component of cuticular hydrocarbons that act as contact and volatile pheromones in insects like the tea weevil
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases, given its presence in biological samples.
Industry: It is used in the production of lubricants and as a phase change material in thermal energy storage systems.
Mécanisme D'action
The mechanism by which pentacosane, 12-methylene- exerts its effects varies depending on its application. In biological systems, it acts as a pheromone by interacting with specific receptors on the surface of insects, triggering behavioral responses such as mating. The molecular targets and pathways involved in these interactions are still being studied, but they likely involve the activation of olfactory receptors and subsequent signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacosane: A straight-chain alkane with the formula C25H52.
12-Methylpentacosane: A branched-chain alkane with the formula C26H54.
Heptacosane: A straight-chain alkane with the formula C27H56.
Uniqueness
Pentacosane, 12-methylene- is unique due to the presence of the methylene group at the twelfth carbon atom. This structural feature imparts different chemical and physical properties compared to its straight-chain and branched-chain counterparts. For example, the methylene group can influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
12-methylidenepentacosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52/c1-4-6-8-10-12-14-15-17-19-21-23-25-26(3)24-22-20-18-16-13-11-9-7-5-2/h3-25H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKUJAVZSQSVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=C)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




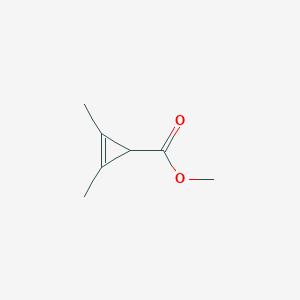

![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-triformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3368395.png)
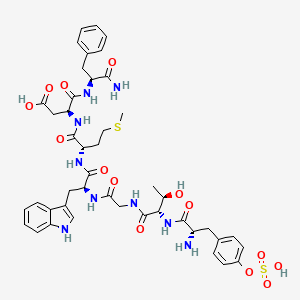

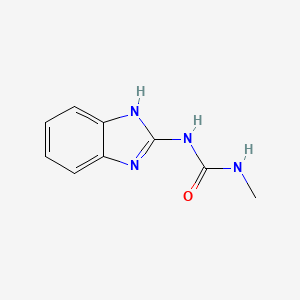
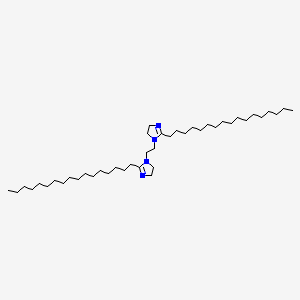
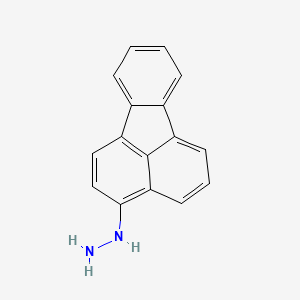

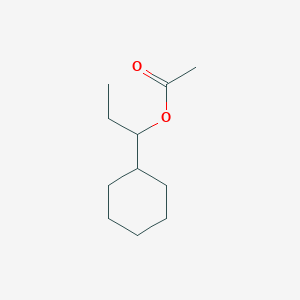
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3368449.png)
